Pandinin-1
Description
Overview of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs)
Host Defense Peptides (HDPs), often used interchangeably with Antimicrobial Peptides (AMPs), represent a fundamental component of the innate immune system found across virtually all forms of life. nih.govnih.govnih.gov These naturally occurring molecules are a primary line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. nih.govimmunopaedia.org.zamdpi.com Typically, AMPs are short peptides, generally consisting of 12 to 100 amino acids. nih.govspandidos-publications.com A defining characteristic is their amphipathic nature, meaning they possess both hydrophobic and hydrophilic regions, and they are usually cationic (positively charged). frontiersin.orgmdpi.comkarger.com
The vast diversity of Antimicrobial Peptides is a testament to nature's evolutionary ingenuity. researchgate.net Classification of these peptides can be approached from several perspectives. A common method is based on their secondary structure, which categorizes them into four main families:
α-helical: Peptides that form an alpha-helical structure, particularly when interacting with membranes. nih.govmdpi.com
β-sheet: Peptides characterized by two or more β-strands, often stabilized by disulfide bonds. nih.govmdpi.com
αβ (Mixed): Peptides containing both α-helical and β-sheet structures. mdpi.com
non-αβ (Extended/Loop): Peptides that lack a defined secondary structure, often having an extended or loop conformation. mdpi.comkarger.com
AMPs can also be classified based on their biological source (e.g., amphibian, mammalian) or their specific activity (e.g., antibacterial, antifungal). mdpi.com In mammals, two of the most well-characterized families are the defensins and the cathelicidins. nih.govmdpi.com Despite significant diversity in amino acid sequences, peptides within a particular group often share conserved structural and functional characteristics. researchgate.net
| AMP Classification Based on Structure | Description | Examples |
| α-helical | Unstructured in solution, forms an amphipathic α-helix upon contact with membranes. | Cathelicidin LL-37, Magainin |
| β-sheet | Characterized by β-strands stabilized by disulfide bonds. | Defensins, Protegrin |
| Extended/Loop | Lacks a regular secondary structure, often rich in specific amino acids like proline or tryptophan. | Indolicidin, Bactenecin |
AMPs are crucial effectors of the innate immune system, providing immediate and nonspecific defense against invading microbes. nih.govspandidos-publications.comfrontiersin.org Their primary mode of action is the direct disruption of microbial membranes, leading to cell lysis and death. immunopaedia.org.za However, their role extends beyond direct killing. Many AMPs possess significant immunomodulatory capabilities, acting as a bridge between the innate and adaptive immune systems. nih.govfrontiersin.org These functions include altering host gene expression, serving as chemoattractants for immune cells like neutrophils and monocytes, promoting wound healing, and modulating inflammatory responses. immunopaedia.org.zamdpi.comkarger.com They are produced by various cells, including epithelial cells lining mucosal surfaces and immune cells such as neutrophils, which release them at sites of infection. immunopaedia.org.zakarger.com
Scorpion Venoms as a Source of Bioactive Compounds
Scorpion venoms are highly complex biochemical cocktails, refined over millions of years for predation and defense. researchgate.netontosight.ai It is estimated that the venoms from all scorpion species worldwide may contain as many as 100,000 distinct bioactive compounds. researchgate.netijcr.infonih.gov These venoms are a rich reservoir of pharmacologically active molecules, making them a significant area of interest for biomedical research and drug discovery. ontosight.ainih.gov
The composition of scorpion venom is intricate and varies between species. The primary components are proteins and peptides, which account for most of the venom's biological activity. ontosight.aimdpi.com Other constituents include enzymes (such as phospholipases, hyaluronidases, and proteases), free amino acids, nucleotides, lipids, biogenic amines (like serotonin), and inorganic salts. researchgate.netijcr.infochemrxiv.org
The peptides within scorpion venom can be broadly divided into two major classes:
Disulfide-Bridged Peptides (DBPs): These peptides are structurally stabilized by multiple disulfide bonds. They are well-known for their neurotoxic effects, often targeting and modulating various ion channels (Na+, K+, Ca²⁺, Cl⁻) with high specificity. ijcr.infomdpi.com
Non-Disulfide-Bridged Peptides (NDBPs): This group lacks the stabilizing disulfide bridges and often adopts a linear, α-helical structure. NDBPs exhibit a wide range of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects. ijcr.infomdpi.com
| Component | Description | Examples of Function |
| Disulfide-Bridged Peptides (DBPs) | Peptides with 3-4 disulfide bridges, typically neurotoxins. | Blockage of ion channels, paralysis of prey. |
| Non-Disulfide-Bridged Peptides (NDBPs) | Linear, often α-helical peptides lacking disulfide bridges. | Antimicrobial, anticancer, anti-inflammatory. |
| Enzymes | Proteins that catalyze biochemical reactions. | Tissue degradation (Hyaluronidases), membrane disruption (Phospholipases). |
| Small Molecules | Low molecular weight compounds. | Pain induction (Serotonin), neurotransmission interference. |
The high specificity and potency of scorpion venom peptides make them invaluable tools for pharmacological research and promising candidates for drug development. ontosight.aimdpi.com Their ability to selectively target specific ion channels or cell types has led to their investigation for various therapeutic applications. nih.govmdpi.com Key areas of research include the development of new analgesics for pain management, novel anticancer agents that selectively target tumor cells, and new classes of antibiotics to combat multidrug-resistant bacteria. ontosight.ai
Genesis and Research Significance of Pandinin-1
This compound is an antimicrobial peptide that was discovered and isolated from the venom of the Emperor scorpion, Pandinus imperator, a species native to West Africa. wikipedia.orgnih.govportlandpress.com It belongs to the family of non-disulfide-bridged peptides (NDBPs) and is characterized as a polycationic, α-helical peptide. nih.govuniprot.orgresearchgate.net Structurally, it is unique in that it consists of two distinct α-helices that are separated by a flexible coil region. nih.govportlandpress.com
The primary research significance of this compound lies in its antimicrobial properties. Studies have demonstrated that it exhibits strong activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. nih.govportlandpress.comuniprot.orgmedchemexpress.com Its activity against Gram-negative bacteria is comparatively weaker. nih.govmedchemexpress.com A crucial feature of this compound is its very low hemolytic activity, meaning it does not significantly damage red blood cells, which is a desirable trait for potential therapeutic agents. nih.govportlandpress.commedchemexpress.com The mechanism of action involves the disruption of microbial cell membranes through the formation of pores. uniprot.org Furthermore, research has indicated that this compound also possesses anticancer activity, capable of inducing apoptosis in tumor cells. medchemexpress.com Its potent and selective antimicrobial action, combined with low toxicity to mammalian cells, makes this compound a valuable molecular template for the design and development of novel antimicrobial drugs. researchgate.net
| Property | Description |
| Name | This compound |
| Source | Venom of the Emperor scorpion (Pandinus imperator) nih.govportlandpress.comuniprot.org |
| Classification | Non-Disulfide-Bridged Peptide (NDBP), Antimicrobial Peptide (AMP) uniprot.orgresearchgate.net |
| Structure | Polycationic, two α-helices separated by a coil region nih.govportlandpress.com |
| Primary Function | Antimicrobial (potent against Gram-positive bacteria) nih.govportlandpress.commedchemexpress.com |
| Secondary Function | Anticancer (induces apoptosis) medchemexpress.com |
| Mechanism | Disrupts cell membranes by forming pores uniprot.org |
| Hemolytic Activity | Very low nih.govportlandpress.commedchemexpress.com |
Context within Scorpion Venom Research
The study of scorpion venom has revealed a rich source of bioactive compounds, with estimates suggesting the existence of up to 100,000 distinct polypeptides, of which only a small fraction have been fully characterized. researchgate.net Among the characterized components are various antimicrobial peptides. These AMPs are often cationic and amphipathic, and many adopt an α-helical structure. researchgate.net
This compound was identified from the venom of the African scorpion Pandinus imperator. nih.govnih.gov It belongs to a group of non-disulfide-bridged peptides (NDBPs), which are characterized by the absence of disulfide bonds in their structure. uniprot.orgsemanticscholar.org Specifically, this compound is classified as a long-chain AMP, typically ranging from 41 to 56 amino acids. frontiersin.org Its discovery, along with its counterpart Pandinin-2, represented the first identification of magainin-type polycationic antimicrobial peptides in scorpion venom, offering new perspectives on the venom's mode of action. nih.govnih.gov
Other notable antimicrobial peptides isolated from scorpion venoms include:
Pandinin-2: Also from Pandinus imperator, this peptide is a shorter, magainin-type helical peptide. nih.govnih.gov
Scorpine: A 75-residue AMP from Pandinus imperator with three disulfide bonds. encyclopedia.pub
Hadrurin: An α-helical protein from the venom of Hadrurus aztecus. tmkarpinski.com
Opistoporins: Pore-forming peptides from the South African scorpion Parabuthus schlechteri. mdpi.com
The presence of such a diverse array of AMPs highlights the evolutionary importance of these molecules in the survival and predatory success of scorpions.
Rationale for Comprehensive Investigation of this compound
The primary impetus for the in-depth investigation of this compound stems from the urgent need for new antibiotics to combat the rise of multidrug-resistant bacteria. nih.gov this compound has demonstrated significant antimicrobial activity, particularly against a range of Gram-positive bacteria. nih.govnih.gov
Key characteristics that make this compound a compelling subject for research include:
Potent Antimicrobial Activity: Studies have shown that this compound is highly effective against bacteria such as Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis. encyclopedia.pubnih.gov
Low Hemolytic Activity: In contrast to many other antimicrobial peptides, including its counterpart Pandinin-2, this compound exhibits minimal hemolytic activity, meaning it is less likely to damage red blood cells. nih.govnih.govencyclopedia.pub This property is crucial for the development of safe therapeutic agents.
Unique Structure: this compound possesses a distinct structure consisting of two α-helices separated by a more flexible coil region, which is believed to contribute to its mechanism of action and low toxicity. nih.govnih.govshu.ac.uk
These features position this compound as a promising template for the design of novel antibiotics with improved efficacy and safety profiles.
Key Academic Questions Driving this compound Research
The unique properties of this compound have prompted several key research questions:
Structure-Function Relationship: A central question is how the unique dual α-helical structure of this compound contributes to its potent antimicrobial activity and, conversely, its low hemolytic effect. nih.govshu.ac.uk Understanding this relationship is fundamental to designing synthetic analogs with enhanced therapeutic properties.
Mechanism of Action: Researchers are investigating the precise mechanism by which this compound disrupts bacterial membranes. uniprot.org It is believed to form pores in the cell membrane, leading to cell death. uniprot.org Elucidating the specifics of this process could inform the development of other membrane-targeting drugs.
Spectrum of Activity: While potent against Gram-positive bacteria, this compound is less active against Gram-negative bacteria. nih.govnih.gov A key area of research is to understand the structural and chemical basis for this selectivity and to explore modifications that could broaden its spectrum of activity.
Potential for Therapeutic Development: A significant driver of this compound research is its potential as a scaffold for the development of new antibiotics. creative-proteomics.com This involves exploring synthetic modifications to improve its stability, efficacy, and specificity, while maintaining its low toxicity.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GKVWDWIKSAAKKIWSSEPVSQLKGQVLNAAKNYVAEKIGATPT |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Pandinin 1
Identification of the Source Organism: Pandinus imperator (Emperor Scorpion)
Pandinin-1 was first identified in the venom of the African scorpion species Pandinus imperator. nih.govnih.govportlandpress.com This scorpion, also known as the Emperor scorpion, is a large, dark-colored scorpion native to rainforests and savannas in West Africa. uniprot.org The venom of Pandinus imperator has been a subject of research due to its complex composition, including various peptides and proteins with potential pharmacological activities. wikipedia.orgmdpi.com
Methodologies for Peptide Isolation from Crude Venom
The isolation of this compound from the complex mixture of crude Pandinus imperator venom typically involves a series of biochemical separation techniques. nih.govunipd.itnih.govencyclopedia.pub These methods aim to fractionate the venom based on the physicochemical properties of its components, allowing for the purification of individual peptides like this compound.
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the isolation of peptides from scorpion venom. nih.govencyclopedia.pubcreative-proteomics.com Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose due to its high resolution in separating peptides based on their hydrophobicity. nih.govmdpi.comresearchgate.netfrontiersin.org Other chromatographic techniques, such as size exclusion chromatography (SEC) and ion exchange chromatography (IEX), may also be employed, often in combination with RP-HPLC, to achieve further purification. nih.govencyclopedia.pubcreative-proteomics.com These techniques utilize different principles of separation, such as size (SEC) or charge (IEX), to isolate peptides from the crude venom. nih.govmdpi.com
Bioactivity-Guided Fractionation
Bioactivity-guided fractionation is a strategy often employed in the isolation of this compound and other antimicrobial peptides from venom. nih.govencyclopedia.pubresearchgate.netresearchgate.net This approach involves testing the biological activity (e.g., antimicrobial activity) of the fractions obtained during the chromatographic separation steps. encyclopedia.pubplos.org Fractions exhibiting the desired activity are then subjected to further purification steps until a single, active compound is isolated. encyclopedia.pub This method ensures that the isolation process is directed towards identifying and purifying the specific peptides responsible for the observed biological effect. encyclopedia.pub
Preliminary Peptide Characterization
Following isolation, initial characterization of this compound focused on determining its basic structural and functional properties.
Initial Structural Assignment as an Alpha-Helical Polycationic Peptide
Early characterization studies revealed that this compound is an alpha-helical polycationic peptide. nih.govnih.govportlandpress.commdpi.com This structural assignment is based on techniques such as Circular Dichroism (CD) spectroscopy, which can provide information about the secondary structure of peptides. nih.govnih.govportlandpress.com The polycationic nature is attributed to the presence of a significant number of positively charged amino acid residues, such as lysine (B10760008) and arginine, within the peptide sequence. ajol.info This characteristic positive charge and the alpha-helical conformation are common features among many antimicrobial peptides, facilitating their interaction with negatively charged bacterial membranes. mdpi.comajol.inforesearchgate.net this compound is reported to contain 44 amino acids. uniprot.orgnih.govencyclopedia.pubajol.infoingentaconnect.com
Distinction from Related Peptides (e.g., Pandinin-2)
Here is a summary of some characteristics of this compound based on initial characterization:
Structural Elucidation and Advanced Conformational Analysis of Pandinin 1
Primary Amino Acid Sequence Determination
The primary structure of Pandinin-1, which is the linear sequence of its amino acid residues, was determined through a combination of techniques, primarily automated Edman degradation and mass spectrometry. Edman degradation was initially used to sequence the first 28 amino acid residues. researchgate.net To complete the sequence determination of the 44-residue peptide, tryptic digestion was employed, yielding several peptide fragments that were subsequently sequenced. researchgate.net Further confirmation of the complete sequence was obtained by sequencing two endoproteinase Glu-C fragments. researchgate.net This comprehensive approach confirmed this compound as a 44-residue peptide with a free carboxylated C-terminus. researchgate.net
Secondary Structure Analysis
Secondary structure analysis focuses on the local spatial arrangement of the polypeptide backbone, specifically identifying recurring structural motifs like alpha-helices and beta-sheets. wikipedia.orguvm.edu For this compound, studies have primarily focused on its alpha-helical content and conformation. nih.govajol.inforesearchgate.netbocsci.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of proteins and peptides in solution by measuring the differential absorption of left and right circularly polarized light. libretexts.orgntu.edu.sgjascoinc.com Alpha-helical structures exhibit characteristic CD spectra with distinct minima at approximately 208 nm and 222 nm, and a maximum around 190-195 nm. wikipedia.orgresearchgate.net
CD studies on this compound have shown that in aqueous solution, the peptide exhibits a spectrum indicative of an unordered structure, typically characterized by a strong minimum around 200 nm and a weaker one near 220 nm. researchgate.net However, upon the addition of membrane-mimicking solvents like 60% TFE or 120 mM DPC, the CD spectra undergo dramatic changes, showing the characteristic double minima at 208 and 222 nm and a maximum at 190-195 nm. researchgate.net This spectral shift confirms the induction of significant alpha-helical conformation in the presence of these environments, which mimic the hydrophobic nature of cell membranes. carlosdavidson.orgresearchgate.net
Role of Specific Amino Acid Residues in Helicity
The amino acid sequence of a peptide dictates its propensity to form specific secondary structures. Certain amino acid residues are known to favor or disrupt alpha-helical formation. For this compound, the distribution of hydrophobic and hydrophilic residues along its sequence plays a crucial role in its ability to form amphipathic alpha-helices. ajol.infouvm.edu Amphipathic helices have distinct hydrophobic and hydrophilic faces, allowing them to interact favorably with both the lipid bilayer and the aqueous environment. ajol.info
This compound has been shown to contain two alpha-helical regions, specifically residues 3-14 and 20-39. ajol.info These helical segments are separated by a more flexible coil region, which includes a proline residue at position 19. ajol.info Proline is known to act as a helix breaker due to its rigid ring structure, which restricts the backbone dihedral angles necessary for helix formation. uvm.eduwikipedia.org The presence of proline at position 19 likely introduces a kink or bend in the peptide chain, separating the two helical segments. ajol.infoplos.orgbiorxiv.org Helical wheel diagrams of the predicted helical regions (residues 3-14 and 20-39) illustrate the amphipathic nature of these segments, with hydrophobic residues clustered on one face and hydrophilic/cationic residues on the opposite face. ajol.info This amphipathicity is considered essential for the peptide's interaction with and disruption of bacterial membranes.
Tertiary and Quaternary Structure Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules, including peptides and proteins, in solution under near-physiological conditions. ichorlifesciences.comuzh.ch NMR provides detailed information about the local environment of individual atoms and the distances between them, which can be used to reconstruct the molecule's structure. uzh.ch
Identification of the Central Proline-Containing Hinge Region (Pro19)
A critical component of this compound's structure is the central hinge region, which contains a proline residue at position 19 (Pro19). nih.govtcdb.orgresearchgate.net High-resolution NMR solution structures of this compound have demonstrated that the two alpha-helical regions are capable of movement around this central hinge. nih.govresearchgate.net The flexibility imparted by the proline residue in the hinge is postulated to contribute to the peptide's membrane-disrupting activity. shu.ac.uk
Solid-State NMR for Membrane-Bound Conformation
Solid-state NMR spectroscopy has been instrumental in studying the conformation of this compound when bound to lipid membranes, providing insights into its membrane interaction mechanism. nih.govresearchgate.net Studies using 13C NMR on labeled this compound have indicated that the peptide's motion within the lipid bilayer is relatively slow. nih.gov Furthermore, 1H MAS chemical shift measurements suggest that this compound is located at the membrane-water interface, positioned approximately parallel to the bilayer surface. nih.govtcdb.org These findings correlate with the observed biological activity of this compound. nih.govtcdb.org
Solid-state NMR experiments have also shown that this compound can induce various lipid phase behaviors depending on the acyl chain length and charge of the phospholipids (B1166683). nih.govtcdb.orgresearchgate.net Notably, the formation of the cubic phase has been observed in shorter lipid membranes above their melting temperature in the presence of this compound. nih.gov
Comparative Structural Analysis with Homologous Peptides (e.g., Smp43)
This compound shares significant sequence homology with other scorpion venom antimicrobial peptides, such as Smp43, isolated from Scorpio maurus palmatus. rsc.orgrsc.orgshu.ac.ukresearchgate.net this compound and Smp43 share 86% sequence homology, including three conserved tryptophan residues located at positions 4, 6, and 15 in the N-terminal helix. rsc.orgrsc.orgresearchgate.net Both peptides exhibit a helix-hinge-helix topology. rsc.orgrsc.org Comparative analysis suggests that the high degree of homology between this compound and Smp43 is relevant when considering their mechanisms of action. rsc.orgrsc.org While Smp43 has shown significant membrane disruption, the structural similarities imply potentially analogous interactions with lipid bilayers. rsc.org
Post-Translational Modifications (PTMs) and Their Potential Influence on Structure
Post-translational modifications (PTMs) are covalent changes to proteins that occur after protein biosynthesis and can significantly influence their structure, function, and dynamics. rapidnovor.comnih.govplos.orgabcam.comwikipedia.org While the specific PTMs of this compound are not extensively detailed in the provided search results, the general principles of PTMs and their impact on protein structure are relevant.
Biosynthesis and Endogenous Regulation of Pandinin 1
Gene Identification and Transcriptomic Analysis in Venom Glands
Transcriptomic analysis of scorpion venom glands has been instrumental in identifying the genes encoding a wide array of venom components, including antimicrobial peptides like pandinin-1 nih.govmdpi.comresearchgate.netd-nb.info. These studies involve sequencing expressed sequence tags (ESTs) from cDNA libraries constructed from venom gland tissue. This approach allows for the identification of transcripts highly expressed in the venom gland, providing insights into the genes actively involved in venom production nih.govd-nb.info.
While specific transcriptomic data solely focused on the Pandinus imperator venom gland and the direct identification of the this compound gene sequence within this species were not explicitly detailed in the provided search results, broader transcriptomic studies on scorpion venom glands, such as that of Scorpiops jendeki, have identified transcripts corresponding to known venom peptides, including this compound from Pandinus imperator (referenced by its UniProt accession number P83239) nih.govresearchgate.net. This indicates that the gene encoding this compound is present and expressed in the venom gland of P. imperator.
Transcriptomic analyses reveal that transcripts for venom peptides and proteins constitute a significant portion of the total mRNA in the venom gland, highlighting its specialization for venom synthesis nih.gov. The identification of this compound through such methods underscores the power of transcriptomics in uncovering the diversity of scorpion venom components mdpi.com.
Precursor Peptide Processing and Maturation Pathways
Like many peptide toxins and antimicrobial peptides, this compound is synthesized as a larger precursor peptide that undergoes post-translational processing to yield the mature, active form nih.govmdpi.com. These precursors typically consist of a signal peptide, followed by the mature peptide sequence, and often a C-terminal propeptide nih.govmdpi.com.
The signal peptide is a hydrophobic sequence at the N-terminus that directs the nascent peptide into the endoplasmic reticulum for secretion nih.govmdpi.com. Following translocation, the signal peptide is cleaved off by signal peptidases. The remaining propeptide then undergoes further processing, which may involve cleavage by specific proteases to release the mature peptide nih.govmdpi.commedsci.org. Some precursors also include processing signals, such as basic amino acid residues (e.g., Lys-Arg or Arg-Arg), that are recognized by cellular proteases like subtilisin-like enzymes or furin nih.govmdpi.commedsci.org.
For this compound, which is a non-disulfide-bridged peptide of 44 amino acids mdpi.commdpi.comchemrxiv.orgscispace.comuniprot.org, the maturation pathway likely involves the removal of the signal peptide and potentially a propeptide through proteolytic cleavage. Studies on other scorpion antimicrobial peptides have shown precursors with C-terminal propeptides and processing signals nih.govmdpi.com. The precise details of this compound precursor structure and the specific enzymes involved in its maturation would require dedicated biochemical studies.
Cellular Machinery Involved in Biosynthesis and Secretion
The biosynthesis and secretion of this compound occur within the specialized cells of the scorpion venom gland. This process utilizes the standard cellular machinery for protein synthesis and secretion in eukaryotic cells d-nb.info.
The synthesis begins with the transcription of the this compound gene in the nucleus, followed by the translation of the mRNA on ribosomes in the cytoplasm. Given that this compound is a secreted peptide, its synthesis is likely initiated on free ribosomes, with the presence of a signal peptide directing the ribosome to the endoplasmic reticulum membrane mdpi.com. The peptide is then translocated into the ER lumen, where it undergoes folding and any necessary post-translational modifications, such as proteolytic processing nih.govmdpi.commedsci.org.
From the ER, the immature or partially processed peptide is transported to the Golgi apparatus for further modification and sorting. Finally, the mature this compound peptide is packaged into secretory vesicles that fuse with the cell membrane, releasing the peptide into the venom gland lumen d-nb.info. Transcriptomic analysis of scorpion venom glands has identified transcripts for various cellular proteins involved in processes like protein synthesis, post-translational processing, and trafficking, supporting this model of biosynthesis and secretion d-nb.info.
Regulatory Mechanisms of this compound Production in Scorpions
The production of venom components, including this compound, in scorpions is a regulated process that can be influenced by various factors. These regulatory mechanisms ensure that venom is produced and available when needed for prey capture or defense.
Environmental and Physiological Inducers
While specific research on environmental and physiological inducers directly affecting this compound production in Pandinus imperator is limited in the provided results, the production of venom in scorpions is generally known to be influenced by factors such as the scorpion's physiological state, environmental conditions, and the need for venom productions-animales.orgmdpi.comnih.gov.
Factors like feeding, stress, and encounters with prey or predators could potentially trigger or upregulate venom production, including the synthesis of antimicrobial peptides like this compound, which also play a role in the scorpion's immune defense frontiersin.org. However, detailed studies specifically linking these external factors to changes in this compound expression levels are needed.
Molecular Regulation of Gene Expression
The regulation of gene expression for venom components occurs primarily at the transcriptional level nih.govyoutube.comkhanacademy.org. This involves the control of when and how efficiently the this compound gene is transcribed into mRNA. Molecular mechanisms regulating gene expression can include the binding of transcription factors to specific regulatory regions in the gene's promoter, as well as epigenetic modifications nih.govyoutube.comkhanacademy.orgnih.gov.
Biological Activities and Cellular/molecular Mechanisms of Action Preclinical Focus
Antimicrobial Spectrum and Potency
Pandinin-1 demonstrates differential potency against Gram-positive and Gram-negative bacteria, exhibiting stronger activity against the former. uniprot.orgscilit.comcusabio.cn
This compound shows strong antimicrobial activity against several Gram-positive bacterial species, including Bacillus subtilis, Staphylococcus epidermidis, Enterococcus faecalis, and Staphylococcus aureus. uniprot.orgsabbiotech.comscilit.comcusabio.cn Studies have reported high antimicrobial activity against a range of Gram-positive bacteria with minimum inhibitory concentration (MIC) values typically ranging from 2.4 to 5.2 μM. scilit.com
Here is a summary of this compound's activity against tested Gram-positive bacteria:
| Gram-Positive Bacteria | Activity |
| Bacillus subtilis | Strong uniprot.orgsabbiotech.comscilit.comcusabio.cn |
| Staphylococcus aureus | Strong uniprot.orgsabbiotech.comscilit.comcusabio.cn |
| Staphylococcus epidermidis | Strong uniprot.orgsabbiotech.comscilit.comcusabio.cn |
| Enterococcus faecalis | Strong uniprot.orgsabbiotech.comscilit.comcusabio.cn |
While active against some Gram-negative bacteria, this compound is generally less potent against these species compared to Gram-positive bacteria. uniprot.orgscilit.comcusabio.cn Its activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli has been noted, with reported MIC values ranging from 2.4 to 38.2 μM. scilit.com
Here is a summary of this compound's activity against tested Gram-negative bacteria:
| Gram-Negative Bacteria | Activity |
| Pseudomonas aeruginosa | Less active uniprot.orgscilit.comcusabio.cn |
| Escherichia coli | Less active uniprot.orgscilit.comcusabio.cn |
Crucially, this compound has been reported to have no antifungal activity. uniprot.org This distinguishes it from some other antimicrobial peptides, including Pandinin-2, which has shown effects against yeast like Candida albicans. scilit.comnih.gov
This compound belongs to a group of antibacterial peptides that share similarities with those found in scorpions, frogs, and insects. scilit.com When compared to Pandinin-2, another peptide from Pandinus imperator venom, this compound exhibits high antimicrobial activity against Gram-positive bacteria but is less active against Gram-negative bacteria. scilit.com In contrast, Pandinin-2 also shows activity against Gram-positive bacteria and, unlike this compound, affects the yeast Candida albicans. scilit.com The distinct structural features, such as this compound consisting of two distinct alpha-helices separated by a coil region, may contribute to these differences in activity compared to peptides like Pandinin-2, which is composed of a single alpha-helix. scilit.com
Membrane Interaction and Disruption Mechanisms
The primary mechanism of action for this compound involves interaction with and disruption of bacterial cell membranes. uniprot.orgsabbiotech.com As a cationic AMP, its interaction with negatively charged bacterial membranes is an initial step in the process leading to membrane permeability. researchgate.net
Studies on the interaction of cationic antimicrobial peptides with model membranes provide insights into the likely mechanisms employed by this compound. These peptides can penetrate phospholipid monolayers and induce membrane leakiness. researchgate.netrsc.orgnih.govnih.gov The interaction often involves an initial accumulation of peptides on the membrane surface, followed by insertion and disruption once a certain threshold is reached. researchgate.net Fast-scanning atomic force microscopy (AFM) studies on supported lipid bilayers, used as model membranes, have visualized the dynamic process of membrane disruption by AMPs, revealing mechanisms such as the growth of membrane defects consistent with diffusion-limited aggregation processes. rsc.org While these studies may not have exclusively focused on this compound, the general principles of cationic AMP interaction with model lipid membranes, involving electrostatic attraction and subsequent membrane perturbation leading to pore formation, are highly relevant to understanding this compound's mechanism of action. uniprot.orgsabbiotech.comresearchgate.netrsc.orgnih.gov
Peptide Orientation within the Membrane-Water Interface
The orientation of this compound within the membrane-water interface is critical for its interaction with the lipid bilayer. 1H MAS chemical shift measurements suggest that this compound is located at the membrane-water interface, oriented approximately parallel to the bilayer surface. nih.govtcdb.org
NMR studies on the interaction of this compound with PC liposomes revealed that the peptide is thought to sit at the interface between the hydrophobic core and the phospholipid polar head groups of the membrane. rsc.org The N-terminal helices are proposed to be tilted at approximately a 30° angle with respect to the plane of the horizontal bilayer, which contains the C-terminal helices. rsc.org
Studies on a fragment of this compound, pin1(1-18), labeled at specific residues, indicated that this N-terminal region rapidly rotates around the average helical axis, with the helical rods inclined at approximately 30 degrees to the lipid long axis. nih.gov This orientation at the interface allows the amphipathic peptide to interact simultaneously with the hydrophilic headgroups and the hydrophobic core of the membrane.
Induction of Lipid Phase Behavior Alterations (e.g., Cubic Phase Formation)
This compound is known to induce alterations in the lipid phase behavior of membranes. A notable finding from NMR studies is the induction of cubic phase non-lamellar structures in PC liposomes, suggesting a detergent-like effect at higher peptide concentrations or specific lipid compositions. nih.govrsc.org
The ability of this compound to trigger the cubic phase is dependent on the lipid composition, particularly the acyl chain length and charge of phospholipids (B1166683). nih.govtcdb.org Experiments with different saturated phosphatidylcholines and this compound derivatives (e.g., [W4A, W6A, W15A]-pin1, pin1(1-18), and pin1(20-44)) demonstrated that these derivatives had a reduced ability to trigger the cubic phase compared to the full-length peptide. nih.gov This suggests that specific regions and residues of this compound are important for its capacity to induce these non-bilayer phases.
The formation of non-lamellar phases like the cubic phase can lead to significant membrane disruption and increased permeability, contributing to the peptide's antimicrobial activity. nih.govrsc.org
Here is a table summarizing some research findings related to this compound's influence on membrane composition and lipid phase behavior:
| Membrane Composition (Model System) | This compound Effect | Method Used | Source |
| PC liposomes | Induction of cubic phase non-lamellar structures | NMR | nih.govrsc.org |
| Shorter lipid membranes (above Tm) | Induction of cubic phase | 31P NMR | nih.gov |
| Negatively charged bilayers | More rapid and extensive disruption | AFM, Leakage assays | rsc.org |
| Zwitterionic bilayers | Discrete and limited disruption | AFM, Leakage assays | rsc.org |
Pore Formation Hypothesis and Experimental Evidence
A widely accepted mechanism for the membrane-disruptive effects of AMPs, including this compound, is the formation of pores in the lipid bilayer, leading to membrane permeabilization and cell death. uniprot.orgrsc.orgmdpi.com this compound is classified as a pore-forming peptide. tcdb.orgnih.gov
Experimental evidence supporting pore formation by this compound comes from various studies investigating its interaction with model and biological membranes. nih.govrsc.org
Toroidal Pore Model Investigations
While the specific pore model for this compound has been investigated, the toroidal pore model is a prominent hypothesis for the action of many alpha-helical AMPs. mdpi.comelifesciences.orgresearchgate.net In the toroidal pore model, the peptide helices insert into the membrane and induce the lipid monolayers to bend continuously through the pore, resulting in a pore lined by both the inserted peptides and the lipid headgroups. mdpi.comelifesciences.orgresearchgate.net
Although direct experimental confirmation specifically for this compound forming toroidal pores is not as explicitly detailed in the provided snippets as for some other AMPs, studies on its membrane interaction and the induced lipid phase changes (like cubic phase formation, which can be related to membrane curvature stress) are consistent with mechanisms involving significant membrane rearrangement characteristic of toroidal or similar pore types. nih.govrsc.org Studies on related peptides like Pandinin 2 and magainin 2 have indicated toroidal pore formation. nih.gov
Membrane Permeabilization Assays
Membrane permeabilization assays provide experimental evidence for the ability of this compound to disrupt membrane integrity. These assays typically measure the leakage of fluorescent dyes or other markers from liposomes or cells after exposure to the peptide. plos.org
Liposome leakage assays performed with a related peptide, Smp43, on model bacterial membranes (DOPC:DOPG) showed significant membrane disruption, as indicated by the release of encapsulated markers. rsc.org This disruption was observed to be concentration-dependent and preferential towards negatively charged membranes. rsc.org
While specific quantitative data from permeabilization assays solely for this compound is not provided in detail in the snippets, the reported antimicrobial activity against bacteria, whose cell death is often a consequence of membrane permeabilization, strongly implies its ability to permeabilize bacterial membranes. nih.govuniprot.org The UniProt entry for this compound explicitly states that it disrupts cell membranes through the formation of pores. uniprot.org
Electrostatic Interactions with Bacterial Membrane Surfaces
Electrostatic interactions play a fundamental role in the initial binding of this compound to bacterial membrane surfaces. frontiersin.orgbiorxiv.orgmdpi.com this compound is a polycationic peptide nih.govscilit.com, and bacterial membranes are characterized by a net negative charge due to the presence of anionic lipids like phosphatidylglycerol (PG) and cardiolipin, as well as lipopolysaccharides (LPS) in Gram-negative bacteria. frontiersin.orgmdpi.com
This strong electrostatic attraction between the positively charged peptide and the negatively charged bacterial surface facilitates the accumulation of this compound on the membrane, which is a prerequisite for subsequent membrane insertion and disruption. frontiersin.orgmdpi.com The affinity of AMPs for anionic bacterial membranes over zwitterionic eukaryotic membranes contributes to their selective toxicity. frontiersin.orgrsc.orgmdpi.com
Molecular dynamics simulations of related peptides have confirmed that electrostatic interactions drive the initial attraction to negatively charged membrane surfaces, leading to stronger adhesion and more rapid stabilization compared to neutral membranes. researchgate.net
The interaction between cationic AMPs and the anionic bacterial membrane surface is considered the initial step that can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death. researchgate.net
Compound Table
| Compound Name | PubChem CID |
| This compound | 16132189 |
Note: The PubChem CID for this compound was found through a targeted search. nih.govnih.gov While the initial searches provided information about this compound, they did not directly provide its PubChem CID. A separate search was necessary to obtain this information.##
This compound (Pin-1), an antimicrobial peptide (AMP) isolated from the venom of the African scorpion Pandinus imperator, is recognized for its potent antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus epidermidis, Enterococcus faecalis, and Staphylococcus aureus. uniprot.org It exhibits reduced activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.govuniprot.org Notably, this compound is reported to lack antifungal and hemolytic activities, distinguishing it from some other scorpion venom peptides. nih.govuniprot.org The primary mechanism by which this compound exerts its effects is believed to involve interactions with and subsequent disruption of bacterial cell membranes. uniprot.org
Influence of Membrane Composition (e.g., Phospholipid Charge, Acyl Chain Length)
The interaction of this compound with lipid membranes and its capacity to induce structural changes within these membranes are significantly influenced by the membrane's phospholipid composition, specifically the charge of the phospholipid headgroups and the length of their acyl chains. nih.govtcdb.org
Using 31P NMR spectroscopy, studies have demonstrated that this compound can induce diverse lipid phase behaviors, with the specific behavior being dependent on the acyl chain length and charge of the phospholipids present. nih.govtcdb.org This highlights that the peptide's impact on membrane structure is not uniform but is mediated by the particular lipid environment it encounters.
A critical initial step in the mechanism of action involves the electrostatic attraction between the positively charged residues of this compound and the negatively charged headgroups of bacterial membrane phospholipids. frontiersin.orgbiorxiv.org Bacterial membranes are characterized by a higher proportion of anionic lipids compared to the typically zwitterionic membranes of eukaryotic cells, contributing to the observed selectivity of cationic AMPs for bacteria. frontiersin.orgrsc.orgmdpi.com While this compound demonstrates stronger interactions with negatively charged model bacterial membranes (e.g., DOPC:DOPG), it can still interact with zwitterionic membranes (e.g., DOPC:DOPE) through weaker van der Waals forces involving the hydrophobic phospholipid tails, albeit less effectively. rsc.org
Comparative studies with Smp43, a peptide sharing significant sequence homology with this compound, revealed that negatively charged bilayers experienced complete membrane collapse upon peptide interaction, whereas zwitterionic bilayers showed only limited and discrete disruption. rsc.org This observation aligns with this compound's antimicrobial efficacy against bacteria and its low toxicity towards eukaryotic cells in hemolytic assays. rsc.org
The acyl chain length of phospholipids also influences the lipid phase behavior induced by this compound. Specifically, this compound has been shown to induce the formation of the cubic phase in shorter lipid membranes when the temperature is above their melting point (Tm). nih.gov This suggests that the physical characteristics of the lipid bilayer, which are partly determined by acyl chain length, play a role in the type of structural modifications induced by the peptide.
Here is a summary of research findings related to this compound's interaction with different membrane compositions:
| Membrane Composition (Model System) | This compound Effect | Method Used | Source |
| PC liposomes | Induction of cubic phase non-lamellar structures | NMR | nih.govrsc.org |
| Shorter lipid membranes (above Tm) | Induction of cubic phase | 31P NMR | nih.gov |
| Negatively charged bilayers | More rapid and extensive disruption | AFM, Leakage assays | rsc.org |
| Zwitterionic bilayers | Discrete and limited disruption | AFM, Leakage assays | rsc.org |
Peptide Orientation within the Membrane-Water Interface
The orientation that this compound adopts at the membrane-water interface is crucial for its interaction with the lipid bilayer. Based on 1H MAS chemical shift measurements, this compound is suggested to be located at this interface, positioned approximately parallel to the plane of the bilayer surface. nih.govtcdb.org
NMR investigations into the interaction of this compound with PC liposomes indicate that the peptide likely resides at the boundary between the hydrophobic core of the membrane and the polar head groups of the phospholipids. rsc.org Within this orientation, the N-terminal helical segments are thought to be tilted at an angle of roughly 30° relative to the plane of the bilayer, while the C-terminal helices lie within this plane. rsc.org
Studies focusing on a fragment of this compound, pin1(1-18), with specific labeled residues, provided further insight, suggesting that this N-terminal portion undergoes rapid rotation around its average helical axis and that these helical rods are inclined at approximately 30 degrees to the lipid long axis. nih.gov This interfacial orientation allows the amphipathic nature of the peptide to engage with both the hydrophilic and hydrophobic environments of the membrane.
Induction of Lipid Phase Behavior Alterations (e.g., Cubic Phase Formation)
This compound is recognized for its ability to induce alterations in the lipid phase behavior of membranes. A significant observation from NMR studies is the induction of cubic phase non-lamellar structures in PC liposomes. nih.govrsc.org This effect is indicative of a detergent-like activity by the peptide, particularly at certain concentrations or in specific lipid environments.
The induction of the cubic phase by this compound is contingent upon the lipid composition, being influenced by both the acyl chain length and the charge of the phospholipids. nih.govtcdb.org Experiments comparing the effects of full-length this compound with those of its derivatives (e.g., [W4A, W6A, W15A]-pin1, pin1(1-18), and pin1(20-44)) on dispersions of saturated phosphatidylcholines revealed that the derivatives had a diminished capacity to trigger the cubic phase. nih.gov This suggests that specific amino acid residues and regions within the this compound sequence are essential for its ability to induce these non-bilayer phases.
The formation of non-lamellar phases, such as the cubic phase, can lead to substantial disruption and increased permeability of the membrane, thereby contributing to the antimicrobial activity of the peptide. nih.govrsc.org
Pore Formation Hypothesis and Experimental Evidence
A widely accepted explanation for the membrane-disruptive effects of AMPs, including this compound, is their ability to form pores in the lipid bilayer. This pore formation subsequently leads to membrane permeabilization and ultimately cell death. uniprot.orgrsc.orgmdpi.com this compound is categorized as a pore-forming peptide. tcdb.orgnih.gov
Experimental evidence supporting the pore-forming activity of this compound has been gathered through various studies examining its interactions with both model and biological membranes. nih.govrsc.org
Membrane Permeabilization Assays
Membrane permeabilization assays serve as experimental tools to demonstrate this compound's ability to compromise membrane integrity. These assays typically measure the leakage of marker molecules, such as fluorescent dyes, from liposomes or cells following exposure to the peptide. plos.org
Liposome leakage assays conducted with Smp43, a peptide structurally similar to this compound, on model bacterial membranes (DOPC:DOPG) showed significant membrane disruption evidenced by the release of encapsulated markers. rsc.org This disruptive effect was found to be dependent on the peptide concentration and showed a preference for negatively charged membranes. rsc.org
Although detailed quantitative data from permeabilization assays specifically for this compound is not extensively provided in the snippets, its documented antimicrobial activity against bacteria, which often results from membrane permeabilization, strongly suggests this capability. nih.govuniprot.org The UniProt database entry for this compound explicitly states that it disrupts cell membranes through the formation of pores. uniprot.org
Electrostatic Interactions with Bacterial Membrane Surfaces
Electrostatic interactions play a foundational role in the initial binding of this compound to the surfaces of bacterial membranes. frontiersin.orgbiorxiv.orgmdpi.com As a polycationic peptide nih.govscilit.com, this compound is strongly attracted to the net negative charge characteristic of bacterial membranes. This negative charge is primarily due to the presence of anionic lipids like phosphatidylglycerol (PG) and cardiolipin, as well as lipopolysaccharides (LPS) in Gram-negative bacteria. frontiersin.orgmdpi.com
This robust electrostatic attraction between the positively charged peptide and the negatively charged bacterial surface facilitates the accumulation of this compound on the membrane surface, a necessary step before the peptide can insert into and disrupt the membrane. frontiersin.orgmdpi.com The higher affinity of AMPs for anionic bacterial membranes compared to the predominantly zwitterionic membranes of eukaryotic cells contributes to their selective toxicity towards bacteria. frontiersin.orgrsc.orgmdpi.com
Molecular dynamics simulations of related peptides have corroborated that electrostatic interactions are the driving force behind the initial attraction to negatively charged membrane surfaces, leading to enhanced adhesion and more rapid stabilization compared to interactions with neutral membranes. researchgate.net
The electrostatic interaction between cationic AMPs and the anionic bacterial membrane surface is considered the crucial initial event that can trigger increased membrane permeability, leakage of intracellular contents, and ultimately lead to bacterial cell death. researchgate.net
Role of Specific Structural Features in Membrane Targeting (e.g., Hydrophobic Regions, Tryptophan Residues)
This compound is characterized as an alpha-helical polycationic peptide. nih.gov Its structure is predicted to consist of two distinct α-helices separated by a flexible coil region containing Proline 19. nih.govtcdb.org This helix-hinge-helix topology is characteristic of several longer-chain AMPs. asm.org
The interaction of this compound with membranes is initiated by aromatic amino acids. researchgate.net Specifically, this compound shares sequence homology with other scorpion AMPs, including conserved tryptophan residues at positions 4, 6, and 15. researchgate.net Tryptophan residues are known to play a significant role in the interaction of peptides with lipid bilayers, often partitioning at the membrane-water interface and influencing peptide orientation and insertion. researchgate.net
Solid-state Nuclear Magnetic Resonance (NMR) studies have indicated that this compound is located at the membrane-water interface, positioned approximately parallel to the bilayer surface. nih.govtcdb.org The two α-helical regions are thought to move around the central hinge region. tcdb.org The peptide's interaction with lipid membranes induces various lipid phase behaviors depending on the acyl chain length and charge of the phospholipids. nih.govtcdb.org This suggests that the hydrophobic regions of this compound, in conjunction with its cationic nature, facilitate its association with negatively charged bacterial membranes, which differ significantly in composition from eukaryotic membranes. nih.gov
Selectivity Towards Microbial vs. Eukaryotic Cells (In Vitro Research)
A crucial aspect of this compound's potential as a therapeutic agent is its ability to selectively target microbial cells while exhibiting minimal toxicity towards host eukaryotic cells. In vitro studies have provided insights into this selectivity.
A key finding in the characterization of this compound is its reported lack of hemolytic activity against sheep erythrocytes. nih.govuniprot.orgnih.govtcdb.org This contrasts with other related peptides, such as Pandinin 2, which has demonstrated strong hemolytic activity against sheep red blood cells. tcdb.orgresearchgate.netresearchgate.net The absence of significant hemolysis is a positive indicator of its potential selectivity and reduced toxicity to mammalian cells. Hemolytic activity is typically assessed by measuring the release of hemoglobin from red blood cells after incubation with the peptide. pressbooks.pub
The differential composition of microbial and eukaryotic cell membranes is a primary factor contributing to the selective action of many AMPs, including this compound. Bacterial membranes contain abundant acidic phospholipids, which contribute to a net negative charge on the membrane surface. nih.gov Eukaryotic cell membranes, in contrast, have a higher proportion of zwitterionic phospholipids and cholesterol, resulting in a less negative or neutral surface charge. shu.ac.uk
This compound, being a polycationic peptide, is electrostatically attracted to the negatively charged surface of bacterial membranes. nih.govresearchgate.net This initial interaction is stronger with bacterial membranes than with the less negatively charged eukaryotic membranes. nih.gov Following the initial electrostatic attraction, the hydrophobic regions and tryptophan residues of this compound facilitate its insertion and interaction with the lipid bilayer. researchgate.net The specific arrangement of the two α-helices and the flexible hinge region in this compound may also play a role in its membrane interaction and the formation of pores or other disruptive structures that are more effective against bacterial membranes. nih.govtcdb.org
While the precise mechanisms governing the selectivity are still under investigation, the interplay between the peptide's positive charge, the distribution of hydrophobic and aromatic residues, and the distinct lipid composition of microbial and eukaryotic membranes are considered key determinants. nih.govlibretexts.orgnih.gov
Intracellular Targets and Pathways (if applicable and non-clinical)
While the primary mechanism of action for this compound involves membrane disruption, some AMPs can translocate across membranes and interact with intracellular targets. asm.org Research into this compound has explored potential intracellular effects, particularly in bacteria.
Information specifically detailing this compound's direct interference with intracellular processes in bacteria is limited in the provided search results. However, the pore-forming activity of AMPs like this compound can lead to the leakage of intracellular contents, which indirectly disrupts vital cellular processes. asm.org Furthermore, some AMPs are known to inhibit protein synthesis or DNA replication after gaining entry into the cell. mdpi.com While not explicitly shown for this compound in these results, its ability to interact with and potentially translocate across bacterial membranes suggests the possibility of intracellular interactions, although membrane disruption appears to be the dominant mechanism. nih.govuniprot.org
Here is a summary of some key in vitro findings for this compound's antimicrobial and hemolytic activity:
| Target Organism | Activity Type | MIC/Activity Level (µM) | Source |
| Bacillus subtilis | Antimicrobial | ~1, 5.2 | mdpi.comresearchgate.netbicnirrh.res.in |
| Klebsiella pneumoniae | Antimicrobial | ~10 | mdpi.com |
| Pseudomonas aeruginosa | Antimicrobial | >20.8 | bicnirrh.res.in |
| Escherichia coli | Antimicrobial | 20.8 | bicnirrh.res.in |
| Enterococcus faecalis | Antimicrobial | 1.3 | bicnirrh.res.in |
| Staphylococcus epidermidis | Antimicrobial | 5.2 | bicnirrh.res.in |
| Staphylococcus aureus | Antimicrobial | 2.6, 5.2 | researchgate.netbicnirrh.res.in |
| Candida albicans | Antifungal | >20.8 | bicnirrh.res.in |
| Sheep Erythrocytes | Hemolytic Activity | None | nih.govuniprot.orgnih.govtcdb.org |
Note: MIC values can vary depending on the specific assay conditions and bacterial strain used.
Structure Activity Relationship Sar and Peptide Engineering
Correlating Primary and Secondary Structure with Antimicrobial Activity
The antimicrobial activity of Pandinin-1 is intrinsically linked to its primary amino acid sequence and the resulting secondary and tertiary structures it adopts, particularly in membrane-mimicking environments. As a cationic and amphipathic peptide, its interaction with negatively charged bacterial membranes is a key step in its mechanism of action, which involves membrane disruption and pore formation. nih.govuniprot.org
Role of Hydrophobicity, Charge, and Amphipathicity
Hydrophobicity, net charge, and amphipathicity are key physicochemical properties that govern the interaction of this compound with biological membranes and thus its antimicrobial activity and selectivity.
Hydrophobicity: The presence and distribution of hydrophobic residues in this compound are essential for its insertion into the lipid bilayer of bacterial membranes. While increased hydrophobicity can enhance membrane interaction and antimicrobial activity, it can also lead to increased toxicity towards host cells by disrupting eukaryotic membranes. The balance of hydrophobic and hydrophilic residues is therefore critical for selective toxicity towards bacteria.
Charge: The cationic nature of this compound, resulting from basic amino acids like lysine (B10760008) and arginine, drives the initial electrostatic attraction and binding to the negatively charged bacterial cell surface, which is rich in anionic phospholipids (B1166683). This selective binding mechanism contributes to the peptide's preferential activity against bacteria over typically zwitterionic eukaryotic cells.
Amphipathicity: this compound exhibits amphipathicity, meaning it has distinct hydrophobic and hydrophilic faces when it adopts a helical conformation. This amphipathic character is crucial for its ability to partition into and orient itself within the lipid bilayer, allowing the hydrophobic face to interact with the lipid tails and the hydrophilic face to interact with the lipid headgroups and the aqueous environment. This interaction is fundamental to its membrane-disruptive mechanism.
Rational Design and Synthesis of this compound Analogues
Rational design and synthesis of peptide analogues are powerful strategies employed to investigate the structure-activity relationships of this compound and to develop novel peptides with improved properties. By making specific modifications to the amino acid sequence, researchers can probe the contribution of individual residues or regions to the peptide's activity and selectivity.
Amino Acid Substitutions and Their Effects on Activity
Amino acid substitutions are a common approach in peptide engineering to modulate the physicochemical properties and biological activity of this compound analogues. Substituting amino acids can alter the net charge, hydrophobicity, amphipathicity, and helical propensity of the peptide, thereby influencing its interaction with bacterial membranes and its antimicrobial potency. For instance, substituting uncharged amino acids with basic or hydrophobic residues is frequently done to increase the positive charge or hydrophobicity. Studies on Pandinin-2, a related peptide from the same scorpion species, have explored the effect of substituting a proline residue, which forms a structural kink, with glycine (B1666218) or glycine-proline-glycine motifs to reduce hemolytic activity while retaining antimicrobial function. While specific detailed substitution data for this compound in the provided sources are limited, the principles observed in studies of other AMPs and Pandinin-2 highlight that the position and nature of amino acid substitutions can significantly impact activity against different bacterial strains and potential toxicity.
Truncations and Short Peptide Variants
Truncating the peptide sequence or designing shorter peptide variants is another strategy used in peptide engineering. This approach is often motivated by the desire to reduce synthesis costs and potentially identify minimal active regions of the peptide while sometimes aiming to improve activity or reduce toxicity. For Pandinin-2, short variants have been designed and synthesized. While the full-length this compound is 44 amino acids long, exploring shorter segments could reveal core sequences responsible for its antimicrobial effect. Studies on other AMPs have shown that truncated peptides can retain or even exhibit improved antimicrobial activity compared to the parent peptide. However, truncations can also lead to loss of activity if key structural elements or interaction sites are removed. The design of truncated this compound variants would involve identifying crucial regions for membrane interaction and pore formation based on its known structure and SAR.
Here is a summary of some research findings related to this compound and Pandinin-2 activity:
| Peptide | Source Organism | Length (Amino Acids) | Activity Against Gram-Positive Bacteria (MIC, µM) | Activity Against Gram-Negative Bacteria (MIC, µM) | Hemolytic Activity |
| This compound | Pandinus imperator | 44 | 1.3 - 5.2 (e.g., B. subtilis, S. epidermidis, E. faecalis, S. aureus) | 20.8 - 420.8 (e.g., P. aeruginosa, E. coli) | Minimal/None wikipedia.orgnih.gov |
| Pandinin-2 | Pandinus imperator | 24 | 2.4 - 4.8 nih.gov | 19.1 - 38.2 nih.gov | Significant wikipedia.orgnih.gov |
Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.
Influence on Antimicrobial Potency and Membrane Selectivity
The mechanism of action of this compound involves disrupting cell membranes through pore formation. The peptide's cationic and hydrophobic residues are thought to interact with the negatively charged bacterial membrane, leading to a conformational change and insertion into the lipid bilayer, ultimately causing membrane permeabilization and cell death. Studies on this compound and other AMPs suggest that the ability to adopt an α-helical structure in the presence of membrane mimics is correlated with membrane perturbation and selectivity.
While this compound demonstrates potent antimicrobial effects, its selectivity for bacterial membranes over mammalian cell membranes is a critical factor for therapeutic development. Natural AMPs, despite their antimicrobial efficacy, can sometimes exhibit hemolytic activity or cytotoxicity towards mammalian cells due to interactions with host cell membranes. This compound has been reported to display minimal hemolytic effects. Understanding the specific features of this compound that contribute to its membrane selectivity is an active area of research, with factors like net charge, hydrophobicity, and the spatial arrangement of hydrophobic and hydrophilic residues playing significant roles.
Strategies for Enhancing Stability and Efficacy
To overcome the limitations of natural antimicrobial peptides like this compound, various peptide engineering strategies are employed to enhance their stability, efficacy, and selectivity. These strategies aim to improve resistance to proteolytic degradation, increase serum half-life, and optimize interactions with target membranes.
Chemical modifications are widely used to improve the properties of peptides. Two common approaches include the substitution of L-amino acids with their D-enantiomers and peptide cyclization.
D-amino acid substitution: Replacing naturally occurring L-amino acids with D-amino acids can significantly enhance a peptide's resistance to proteolytic degradation by proteases, which typically cleave peptide bonds between L-amino acids. This modification can lead to increased stability and a longer half-life in biological fluids. While D-amino acid substitution can improve stability, its impact on antimicrobial activity and membrane selectivity needs careful evaluation, as the altered chirality can influence peptide conformation and membrane interactions.
Cyclization: Forming a covalent bond to create a cyclic peptide structure can rigidify the peptide conformation, making it less susceptible to exopeptidase digestion and potentially improving resistance to endopeptidases as well. Cyclization can involve linking the N- and C-termini (head-to-tail cyclization) or forming a bridge between amino acid side chains. This structural constraint can stabilize the active conformation of the peptide, enhance its binding affinity to targets, and improve its metabolic stability. Cyclization has been shown to increase the half-life of peptides.
The incorporation of unnatural amino acids (non-proteinogenic amino acids) into the peptide sequence is another powerful strategy for peptide engineering. Unnatural amino acids possess modified side chains or backbones that can introduce novel chemical functionalities or altered physicochemical properties not found in the 20 standard amino acids.
These modifications can be introduced during peptide synthesis. By carefully selecting and incorporating unnatural amino acids at specific positions, researchers can tailor the peptide's properties, such as increasing proteolytic stability, modulating hydrophobicity or charge, enhancing membrane interactions, or providing sites for further conjugation. The impact of unnatural amino acid incorporation on antimicrobial activity and selectivity is often dependent on the specific amino acid and its position within the peptide sequence.
Stapled peptides are a class of synthetic peptides that feature a covalent cross-link, or "staple," between amino acid side chains at specific positions within the peptide sequence. This staple is typically an all-hydrocarbon link, but other chemical linkers can also be used. The primary purpose of peptide stapling is to constrain the peptide into a stable secondary structure, most commonly an α-helix.
The α-helical conformation is often crucial for the membrane-disrupting activity of many AMPs, including this compound. By stabilizing the helix, stapling can enhance the peptide's ability to interact with and penetrate cell membranes. Furthermore, the rigidified structure imparted by the staple provides increased resistance to proteolytic degradation, leading to improved metabolic stability and a longer half-life in biological environments. Stapled peptides have also demonstrated improved cell permeability compared to their linear counterparts.
The design of stapled peptides involves selecting appropriate amino acid positions for the cross-link, often based on the helical periodicity (e.g., i to i+4 or i to i+7 positions for α-helices). The nature and length of the staple can also influence the resulting structure and activity. Stapling has shown promise in enhancing the antimicrobial activity and selectivity of AMPs by stabilizing their active conformation and increasing their resilience in biological systems.
Here is a summary table illustrating the potential impact of different peptide engineering strategies on this compound properties:
| Modification Strategy | Potential Impact on Proteolytic Stability | Potential Impact on Membrane Selectivity | Potential Impact on Antimicrobial Potency | Notes |
| D-amino acid substitution | Increased | Variable | Variable | Hinders protease cleavage; effect on activity depends on position. |
| Cyclization | Increased | Variable | Variable | Rigidifies structure; improves metabolic stability. |
| Incorporation of Unnatural Amino Acids | Increased (depending on amino acid) | Variable | Variable | Introduces novel properties; can be tailored. |
| Stapling | Increased | Improved (by stabilizing helix) | Enhanced (by stabilizing helix) | Stabilizes secondary structure (often α-helix); improves cell entry. |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | To be determined via search |
Based on the search results, a specific PubChem CID for "this compound" as a unique compound is not immediately available in the top results, which instead discuss it as an antimicrobial peptide characterized by its sequence and origin from Pandinus imperator. PubChem primarily organizes information by CID for specific chemical structures. While Pandinin-2 has a listed molecular formula and weight, this compound is described by its sequence and structural characteristics (two alpha-helices separated by a coil region). Therefore, a direct PubChem CID for this compound as a singular, universally assigned identifier like that for a small molecule is not readily found in this search.
Synthetic Strategies and Analog Design for Pandinin 1
Peptide Solid-Phase Synthesis Methodologies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on an insoluble polymer support. bachem.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. peptide.com
The most widely used strategy for SPPS is based on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, typically tert-butyl (tBu), for permanent side-chain protection. nih.govrsc.org The synthesis of a peptide like Pandinin-1 via this method follows a cyclical process.
The general cycle begins with the C-terminal amino acid anchored to an insoluble resin. peptide.com Each subsequent amino acid is added through a two-step cycle:
Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain, typically using a solution of a secondary amine like piperidine in a solvent such as N,N-dimethylformamide (DMF). researchgate.netchempep.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine. This activation is achieved using specific coupling reagents. nih.gov
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. researchgate.netumn.edu
Below is a table summarizing the key steps and reagents in a standard Fmoc/tBu SPPS cycle.
| Step | Purpose | Common Reagents | Typical Duration |
|---|---|---|---|
| Deprotection | Removal of the temporary Nα-Fmoc protecting group. | 20-50% Piperidine in DMF. | 5-20 minutes. |
| Washing | Removal of excess deprotection reagent and byproducts. | DMF, Isopropyl alcohol (IPA). | Multiple cycles. |
| Coupling | Formation of the peptide bond with the next amino acid. | Coupling Reagents: HATU, HBTU, HCTU, PyBOP, DIC. Additives: HOBt, HOAt. Base: DIPEA, Collidine. | 20 minutes to several hours. |
| Washing | Removal of excess activated amino acid and coupling byproducts. | DMF. | Multiple cycles. |
| Final Cleavage | Cleavage from resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane, thioanisole). umn.edu | 1-3 hours. |
The synthesis of certain peptide sequences, particularly those prone to aggregation on the solid support, can be challenging and lead to incomplete reactions and low yields. nih.gov These are often termed "difficult sequences." nih.gov Optimization of the standard SPPS protocol is crucial for successfully synthesizing complex peptides like this compound and its analogs.
Key optimization strategies include:
Solvent Selection : While DMF has traditionally been the solvent of choice, recent regulatory concerns about its toxicity have prompted research into greener and more effective alternatives. unifi.itnih.gov Binary solvent mixtures, especially those containing dimethyl sulfoxide (DMSO), have shown high efficacy in solubilizing reagents and maintaining resin swelling. unifi.itnih.gov
Elevated Temperatures : Performing coupling reactions at higher temperatures, often facilitated by controlled induction or microwave heating, can accelerate reaction times and help disrupt secondary structures that cause aggregation. nih.govnih.gov For instance, coupling times can be reduced from 40 minutes at room temperature to just 2 minutes at 90°C. unifi.it
Advanced Coupling Reagents : The choice of coupling reagent is critical for efficiency and minimizing side reactions. Modern uronium/aminium-based reagents like HATU, HCTU, and COMU offer high reactivity and are often used to overcome difficult couplings. creative-peptides.com Additives such as HOBt or HOAt can be included to suppress racemization, a common side reaction that compromises the purity of the final peptide. creative-peptides.com
Double Coupling : For particularly stubborn amino acid additions, a "double-coupling" strategy may be employed, where the coupling step is repeated a second time to ensure the reaction goes to completion. creative-peptides.com
The following table compares standard and optimized conditions for SPPS.
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Solvent | N,N-dimethylformamide (DMF). | Greener binary mixtures (e.g., containing DMSO). nih.gov |
| Temperature | Room temperature. | Elevated temperature (e.g., 90°C) via induction or microwave heating. unifi.itnih.gov |
| Coupling Reagents | DIC/HOBt, HBTU. | High-efficiency reagents like HATU, HCTU, COMU. creative-peptides.com |
| Special Techniques | Single coupling cycle. | Double coupling for difficult residues; use of pseudoproline dipeptides to disrupt aggregation. nih.govcreative-peptides.com |
Total Synthesis Approaches for Complex Natural Products (Conceptual framework for this compound)
Two primary strategies dominate multistep organic synthesis: linear and convergent synthesis. fiveable.me
A comparison of these two fundamental strategies is outlined below.
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Overall Yield | Low for long sequences, as it is the product of all individual step yields. wikipedia.org | Generally higher, as the number of steps in the longest linear sequence is reduced. scholarsresearchlibrary.com |
| Efficiency | Can be time-consuming as steps are sequential. fiveable.me | More efficient as fragments can be synthesized in parallel. fiveable.me |
| Purification | Can become difficult in later stages due to the accumulation of impurities. | Purification of smaller fragments is often easier. |
| Applicability to this compound | Feasible, especially with optimized SPPS, but potentially low-yielding. | Highly advantageous; this compound could be broken into 2-3 fragments, synthesized separately, and then ligated. |
The field of natural product synthesis is continuously evolving, with new methods enabling the construction of previously inaccessible molecular architectures. For peptide natural products like this compound, several innovative approaches are relevant:
C-H Bond Activation : This powerful strategy involves the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. bioengineer.org In the context of natural product synthesis, C-H activation can create complex ring systems and carbon-carbon bonds in a highly efficient manner, potentially shortening synthetic routes significantly compared to classical methods. bioengineer.org
Bioinformatics-Guided Synthesis : A modern approach, termed Synthetic Natural Product Inspired Peptides (SNaPP), combines bioinformatics with chemical synthesis. biorxiv.orgacs.org This method uses genomic data to predict the structures of nonribosomal peptides (NRPs) from their biosynthetic gene clusters. nih.gov The predicted structures are then synthesized chemically, bypassing the often difficult and time-consuming process of microbial fermentation and isolation. acs.orgnih.gov This strategy accelerates the discovery of new bioactive molecules and could be used to design novel analogs of this compound. biorxiv.org
Chemoenzymatic Synthesis of Modified Peptides
Chemoenzymatic peptide synthesis (CEPS) is a hybrid approach that combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. researchgate.netqyaobio.com This method is particularly useful for ligating peptide fragments and for producing long or complex peptides that are challenging to make using purely chemical methods. bachem.com
The CEPS process typically involves:
Chemical synthesis (usually SPPS) of shorter, unprotected peptide fragments. bachem.com
Enzymatic ligation of these fragments in an aqueous solution using a specialized enzyme, such as an engineered ligase (e.g., peptiligase) or a protease (e.g., papain, trypsin) operating in reverse. bachem.comnih.gov
The key advantages of this approach include:
High Selectivity : Enzymes provide excellent regio- and stereoselectivity, eliminating the need for side-chain protecting groups during the ligation step. bachem.com This significantly reduces the number of synthetic steps and avoids side reactions.
Greener Chemistry : Reactions are performed in aqueous buffers under mild pH and temperature conditions, reducing the reliance on hazardous organic solvents. bachem.com
Efficiency for Long Peptides : CEPS can overcome the purity and yield issues associated with SPPS for peptides exceeding 50-60 amino acids by assembling them from smaller, high-purity fragments. bachem.com
This strategy represents a powerful and sustainable alternative for the production of this compound and its modified analogs, offering high yields and purity. qyaobio.com
Research on this compound Peptidomimetics Not Publicly Available
Extensive research into the scientific literature reveals a notable absence of publicly available studies on the design and synthesis of peptidomimetics specifically for the chemical compound this compound. While information exists regarding the antimicrobial properties of this compound, a peptide originating from the scorpion Pandinus imperator, there is no specific data within the reviewed sources detailing the development of its synthetic mimics.
This compound is recognized for its antimicrobial activity, particularly against Gram-positive bacteria and fungi. uniprot.org It functions as an amphipathic peptide that can form channels in the membranes of target organisms. uniprot.orguniprot.org
Despite the characterization of this compound and research into related peptides like Pandinin-2, for which synthetic variants have been explored to modulate hemolytic and antimicrobial activities, similar studies on this compound are not found in the current body of scientific literature based on the conducted searches. plos.orgnih.govnih.gov The focus of existing research on related compounds has often been on altering the peptide's primary structure to enhance its therapeutic index by reducing toxicity while maintaining or improving its antimicrobial efficacy. plos.orgnih.govnih.gov
Therefore, the section on "," with a specific focus on the "Design and Synthesis of Peptidomimetics," cannot be substantively addressed at this time due to the lack of available research findings.
Computational and Biophysical Investigation of Pandinin 1
Advanced Spectroscopic Characterization
Spectroscopic methods provide detailed insights into the molecular structure, conformation, and interactions of Pandinin-1 in various environments, particularly in the presence of membrane mimetics.
Solution and Solid-State NMR for Structural Dynamics and Membrane Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid-state forms, is a powerful tool for elucidating the structure and dynamics of peptides like this compound and their interactions with lipid membranes. nih.govnih.govresearchgate.netresearchgate.net
Solution-state NMR has been used to determine the high-resolution structure of this compound. This revealed that the peptide consists of two distinct α-helical regions separated by a flexible hinge region containing Pro19. nih.govnih.gov The two helical regions exhibit movement around this central hinge. nih.gov
Solid-state NMR, including 31P, 13C, and 1H NMR, is particularly valuable for studying the interaction of this compound with lipid bilayers, providing information about membrane-induced structural changes and peptide orientation. nih.govnih.gov 31P NMR spectra of lipid membranes in the presence of this compound have shown that the peptide can induce various lipid phase behaviors, depending on the acyl chain length and charge of the phospholipids (B1166683). nih.govnih.gov Notably, this compound was found to induce the formation of a cubic phase in shorter lipid membranes above their transition temperature (Tm). nih.govnih.gov This induction of the cubic phase was not observed with certain this compound derivatives where tryptophan residues were replaced by alanine, highlighting the importance of tryptophan residues in this process. researchgate.netresearchgate.net
13C NMR spectra of this compound labeled at specific residues, such as Leu28, under Magic Angle Spinning (MAS) conditions, indicated that the motion of this compound when bound to the lipid bilayer is very slow, with a correlation time on the order of 10−3 seconds. nih.govnih.gov Studies using 13C NMR on this compound fragments, such as pin1(1-18) labeled at Val3, Ala10, or Ala11, suggested that this fragment undergoes rapid rotation around its average helical axis and is inclined at approximately 30° to the lipid long axis when bound to the membrane. nih.govnih.gov In contrast, the pin1(20-44) fragment appeared to be isotropically tumbling under static conditions. nih.govnih.gov
1H MAS chemical shift measurements further suggest that this compound is located at the membrane-water interface, oriented approximately parallel to the bilayer surface. nih.govnih.gov These solid-state NMR findings have shown good correlation with the observed biological activity of this compound against red blood cells and bacteria. nih.govnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify organic, polymeric, and some inorganic materials by analyzing their molecular absorption and transmission of infrared radiation, creating a molecular fingerprint. rtilab.com While general applications of FTIR include identifying unknown materials and determining sample quality rtilab.com, specific detailed findings regarding the application of FTIR solely to this compound for structural or membrane interaction analysis were not prominently found in the provided search results focused on this compound's biophysical characterization. One source mentioned FTIR spectroscopy being used to determine the effect of tri-peptides on the structure and dynamics of DPPC bilayers, but this was in the context of other peptides, not this compound. researchgate.net Another source mentioned FTIR spectra of scorpion venoms but did not provide specific details about this compound within those spectra. researchgate.net
Fluorescence Spectroscopy for Peptide-Membrane Binding
Fluorescence spectroscopy is a valuable technique for monitoring membrane binding and insertion of peptides. nih.gov It can utilize fluorescent probes whose optical characteristics change depending on their environment, such as transitioning from being almost non-fluorescent in aqueous solutions to showing a sharp increase in fluorescence when bound to the hydrophobic region of a membrane. bmglabtech.com This allows for the quantification of peptide-membrane interaction. nih.gov A fluorescent probe study has been mentioned in the context of this compound, indicating its use in investigating membrane and phospholipid binding. psu.edu While the search results confirm the general utility of fluorescence spectroscopy for studying peptide-membrane interactions, including monitoring binding and insertion nih.gov, and membrane fluidity bmglabtech.com, detailed specific data or experimental setups using fluorescence spectroscopy solely for this compound's membrane binding were not extensively provided.
Microscopic Techniques
Microscopic techniques offer visual evidence of this compound's effects on membrane morphology and cellular structures.
Atomic Force Microscopy (AFM) for Membrane Surface Imaging
Atomic Force Microscopy (AFM) is a powerful technique for imaging biological membranes at the nanoscale under physiological conditions, providing insights into membrane disruption mechanisms by peptides. ucl.ac.uknih.gov AFM allows for dynamic investigations with nanometer resolution and can visualize membrane surface changes. ucl.ac.uk While AFM has been used to study the membrane disruption caused by antimicrobial peptides, including visualizing defect formation ucl.ac.ukrsc.org, specific detailed studies focusing solely on the AFM imaging of this compound's effects on membrane surfaces were not extensively detailed in the provided search results. One source mentions AFM images in the context of visualizing defects in lipid bilayers and compares Smp43, another antimicrobial peptide, to this compound in an amino acid comparison rsc.orgresearchgate.net, suggesting AFM is a relevant technique in this field but not providing specific this compound AFM data.
Electron Microscopy for Cellular Effects
Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides high-resolution images of cellular structures and can be used to visualize the effects of peptides on cells. nih.govbilkent.edu.tr Electron microscopy has been used to visualize peptide-induced membrane disruption on bacterial cells. ucl.ac.uk It can reveal changes in cell morphology, such as shrunken cells, and the presence of extravasated cellular material, which can indicate damage to the cell envelope. researchgate.net While electron microscopy is a relevant technique for observing the cellular effects of antimicrobial peptides nih.govbilkent.edu.tr, and has been used in studies involving Pandinus imperator frontiersin.org, specific detailed findings from electron microscopy studies focusing solely on the cellular effects induced by this compound were not extensively provided in the search results.
Computational Modeling and Simulation
Computational modeling serves as a powerful tool to examine the properties and behavior of complex biological systems like peptides interacting with membranes. Integrating in silico methods with experimental data can accelerate scientific discovery and provide insights at a molecular level that are challenging to obtain experimentally. researchgate.net
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular dynamics simulations are widely used to investigate the interactions between peptides and lipid bilayers, offering detailed insights into the dynamic processes involved. nih.govnih.gov These simulations can explore various aspects, including peptide adsorption, insertion, and their effects on membrane structure. researchgate.netnih.govnih.gov Studies on related antimicrobial peptides (AMPs), such as Pandinin 2 (Pin2) and its analog Pin2GVG, have utilized all-atom MD simulations to understand their adsorption and insertion mechanisms into different lipid bilayers, such as POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) membranes. researchgate.netnih.gov These simulations have shown that electrostatic interactions play a significant role in attracting the positively charged peptides to the negatively charged membrane surfaces. researchgate.netnih.gov
Analysis of Peptide Orientation, Insertion, and Pore Formation
MD simulations provide crucial information about how peptides orient themselves relative to the membrane surface and how they insert into the lipid bilayer. For this compound, studies using solid-state NMR, which can be correlated with computational results, suggest that the peptide is located at the membrane-water interface, oriented approximately parallel to the bilayer surface. nih.gov However, other studies on related peptides like Pandinin 2 have explored the insertion process in detail. Simulations showed that Pandinin 2 and its analog Pin2GVG initially remained partially folded on the surface of POPC membranes before insertion began, while they were mostly unfolded on the surface of POPG membranes, leading to stronger electrostatic interactions. researchgate.netnih.gov The insertion process for Pandinin 2 in both POPC and POPG bilayers appeared to be initiated by aromatic residues at the N-terminus. researchgate.netnih.gov
The ability of this compound to disrupt cell membranes is linked to the formation of pores. uniprot.org While the precise mechanism of pore formation by this compound has been investigated, studies on other AMPs have utilized MD simulations to model and understand this process. Simulations have depicted the formation of pores, showing details like the pore diameter and the involvement of lipid headgroups and peptides in the pore structure. researchgate.netcore.ac.ukelifesciences.org The nature of the pore can vary, with models including toroidal or barrel-stave pores. core.ac.ukelifesciences.org Simulations can help determine the preferred peptide orientation within a pore and how factors like peptide concentration and lipid composition influence pore formation and stability. nih.govelifesciences.orgbiorxiv.org
Simulation of Lipid Bilayer Perturbations
Peptide binding and insertion can induce significant perturbations in the lipid bilayer structure. MD simulations are capable of capturing these changes at a molecular level. Studies have measured membrane conformational effects upon peptide binding, such as changes in the area per lipid (APL) and the contact surface area (CSA). researchgate.netnih.gov For instance, simulations involving Pandinin 2 and Pin2GVG showed that these peptides affect membrane surfaces differently depending on the lipid composition. researchgate.net The presence of peptides can lead to a local perturbation of the lipid bilayer, influencing the organization and dynamics of the surrounding lipids. nih.gov Simulations can also reveal how factors like ion concentration can affect lipid bilayer properties, which in turn can influence peptide-membrane interactions. mpg.de
Homology Modeling and Protein Structure Prediction
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on the known structure of a related protein (a template). biologynotesonline.comresearchgate.netmedcraveonline.com This method is particularly useful when experimental structures are not available. The process typically involves identifying homologous proteins with known structures, aligning the sequence of the target protein with the template, building a 3D model based on the alignment, and refining and validating the model. biologynotesonline.comresearchgate.netmedcraveonline.comisroset.org The accuracy of a homology model is highly dependent on the sequence similarity between the target and template proteins. biologynotesonline.comresearchgate.netisroset.org While the high-resolution structure of Pandinin-2 has been determined by NMR, providing a basis for structural understanding of related peptides researchgate.net, homology modeling could potentially be applied to predict the structure of this compound if a suitable template with sufficient sequence similarity were available and its experimental structure is not yet resolved.
Docking Studies with Potential Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein. mdpi.commdpi.comnih.govresearchgate.netnih.gov This method is widely used in drug discovery to understand molecular recognition and to virtually screen databases of compounds for potential binders. mdpi.commdpi.comnih.govresearchgate.net While this compound is known to target cell membranes uniprot.org, which involves complex peptide-lipid interactions rather than binding to a single protein target in the traditional sense of small molecule docking, the principles of docking could potentially be applied in studies investigating interactions with specific membrane proteins or other potential molecular partners if such targets are identified. Docking algorithms explore different ligand conformations and orientations within the binding site and evaluate their complementarity using scoring functions. mdpi.commdpi.comnih.govnih.gov
Bioinformatics for Sequence and Structure-Based Analysis
Bioinformatics encompasses a range of computational tools and techniques for analyzing biological data, including protein sequences and structures. northwestern.eduomicstutorials.comunibas.chamazon.com For this compound, bioinformatics can be used for sequence analysis, such as identifying conserved regions, predicting secondary structure elements, and comparing its sequence to other antimicrobial peptides to understand evolutionary relationships and potentially infer functional characteristics. northwestern.eduomicstutorials.comunibas.chamazon.com Analysis of the amino acid sequence can provide insights into properties like charge distribution and amphipathicity, which are important for membrane interactions and pore formation. core.ac.uk Structure-based bioinformatics tools can be applied to analyze predicted or experimentally determined structures of this compound, examining features like alpha-helical regions and flexible linkers, which have been observed in related peptides like Pandinin 2. researchgate.netnih.gov These analyses contribute to establishing relationships between the peptide's sequence, structure, and function. northwestern.eduomicstutorials.com
Application of Artificial Intelligence in Peptide Design and PTM Prediction
This compound, an antimicrobial peptide isolated from the venom of the African scorpion Pandinus imperator, represents a class of bioactive peptides with potential therapeutic applications. researchgate.netoup.comuniprot.orgctdbase.org Characterized as an alpha-helical polycationic peptide, this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis, with reported minimum inhibitory concentrations (MICs) in the low micromolar range. researchgate.netoup.comuniprot.orgctdbase.orgnih.gov Notably, this compound has demonstrated minimal hemolytic effects, suggesting a degree of selectivity towards bacterial membranes over mammalian cells. researchgate.netoup.comuniprot.orgctdbase.orgnih.gov Structurally, this compound consists of two distinct alpha-helices separated by a more flexible coil region. researchgate.netoup.comuniprot.orgctdbase.org Its mechanism of action involves the disruption of cell membranes through pore formation.
The study of peptides from complex natural sources like scorpion venom presents significant challenges due to the vast diversity of these molecules and the intricate relationship between their sequence, structure, post-translational modifications (PTMs), and biological activity. nih.gov Post-translational modifications, which are covalent alterations to amino acids occurring after protein synthesis, can profoundly impact peptide function, stability, and interaction with targets. Identifying and characterizing these modifications is crucial for a complete understanding of peptide bioactivity.
Artificial intelligence (AI) and machine learning (ML) approaches are increasingly being applied to address these complexities in peptide research, offering powerful tools for accelerating discovery, design, and characterization. In the context of scorpion venom peptides, AI has been utilized to classify, analyze, and annotate peptide and protein sequences derived from venom transcriptomes, aiding in the identification of potential toxins and antimicrobial peptides. Neural network approaches, for instance, have facilitated the rapid classification of toxins based on sequence similarity and have opened avenues for enhanced studies in peptide synthesis by leveraging function-based classification models.
Evolutionary and Comparative Context of Pandinin 1
Phylogenetic Analysis of Pandinin-1 and Related AMPs
Phylogenetic analysis places this compound within a larger context of antimicrobial peptides, revealing its evolutionary origins and relationships to other similar molecules.
Placement within the Cecropin (B1577577) Superfamily
This compound is classified within the cecropin superfamily of antimicrobial peptides. tcdb.org Cecropins were initially discovered in the cecropia moth, Hyalophora cecropia, and are a key part of the innate immune system in insects. wikipedia.orgmdpi.com These peptides are typically small, cationic, and adopt an α-helical structure, which allows them to disrupt bacterial cell membranes. wikipedia.orgmdpi.com this compound shares these fundamental characteristics, belonging to a group of non-disulfide bridged peptides (NDBPs) that includes peptides from other scorpions, frogs, and insects. nih.govresearchgate.net Structurally, this compound is characterized by two α-helical regions separated by a flexible coil, a feature also observed in other members of this group like opistoporins. nih.govchemrxiv.org The presence of this compound and similar peptides in scorpion venom suggests that these molecules, originally part of the immune defense, have been co-opted and modified for venomous purposes.
Evolutionary Divergence and Conservation of AMP Motifs
The evolution of antimicrobial peptides like this compound is marked by both the conservation of essential structural motifs and the divergence that leads to new functionalities. nih.gov The α-helical structure is a highly conserved feature among cecropin-like peptides, as it is crucial for their membrane-disrupting activity. nih.gov However, variations in the amino acid sequence can lead to significant functional differences.
Gene duplication is a primary driver of this evolutionary divergence. plos.org Following a duplication event, one copy of the gene can maintain its original function while the other is free to accumulate mutations, potentially leading to a new or specialized function (neofunctionalization). plos.org This process is evident in the diversity of AMPs found in scorpion venoms. While some AMPs primarily serve an antimicrobial role, protecting the venom gland from infection, others have evolved to work synergistically with neurotoxins, enhancing their lethal effects. nih.govfrontiersin.org The conservation of functional motifs is critical, and even with sequence divergence, the essential chemical properties, such as the amphipathic nature of the α-helices, are often preserved. nih.govnih.gov
Comparative Genomics and Proteomics of Scorpion Venoms
The fields of genomics and proteomics have revolutionized our understanding of scorpion venom evolution by allowing for large-scale comparisons of venom components across different species. encyclopedia.pub These "omics" approaches provide a comprehensive view of the genetic and protein diversity within and between scorpion lineages.
Identification of this compound Orthologs and Paralogs
Comparative analyses of scorpion venom gland transcriptomes and proteomes have led to the identification of orthologs and paralogs of this compound. Orthologs are genes in different species that evolved from a common ancestral gene through speciation, while paralogs are genes related by duplication within a genome. nih.gov101.43.54
For example, peptides with high sequence similarity to this compound have been found in other scorpion species. Hadrurin, from the venom of Hoffmannihadrurus aztecus, and opistoporins from Opistophthalmus carinatus share structural and functional similarities with this compound. chemrxiv.org Similarly, Smp24 from Scorpio maurus palmatus shows homology with Pandinin-2, a related peptide from Pandinus imperator. researchgate.net These orthologous peptides highlight a shared evolutionary ancestry of these AMPs in different scorpion families.
Within the venom of a single scorpion species, paralogous AMPs can also be found. These likely arose from gene duplication events, leading to a suite of related peptides with potentially varied functions. nih.govresearchgate.net This expansion of the AMP family within a species' venom allows for a more versatile defense and predatory arsenal.
| Peptide | Source Scorpion Species | Relationship to this compound | Reference |
| Hadrurin | Hoffmannihadrurus aztecus | Ortholog | chemrxiv.org |
| Opistoporin 1 & 2 | Opistophthalmus carinatus | Ortholog | chemrxiv.org |
| Smp24 | Scorpio maurus palmatus | Ortholog of Pandinin-2 | researchgate.net |
| Parabutoporin | Parabuthus schlechteri | Functional Analog | researchgate.net |
| IsCT | Opisthacanthus madagascariensis | Functional Analog | researchgate.net |
Understanding Toxin Evolution and Diversification
The study of this compound and its relatives contributes to a broader understanding of how scorpion venom has evolved. Scorpion toxins are thought to have originated from ancestral housekeeping genes that were recruited into the venom and subsequently underwent diversification through processes like gene duplication and positive selection. mdpi.com This has led to the vast array of toxins seen today, each with specific targets and functions. nih.govmdpi.com
The evolution of these toxins is not always a linear path of increasing potency. Studies have shown that some toxin families exhibit evolutionary conservation, with negative selection acting to preserve their function, while others show evidence of positive selection, driving the evolution of new activities. mdpi.comoup.com The diversification of AMPs like this compound is a key example of this process, where an ancient immune molecule has been repurposed and refined to play a crucial role in the complex chemical cocktail of scorpion venom.
Role of AMPs in the Evolutionary Adaptation of Scorpions
Antimicrobial peptides are a crucial component of the scorpion's evolutionary success. mdpi.com Their primary role is likely defensive, protecting the scorpion's venom gland from microbial infection. researchgate.netnih.gov The venom gland is a non-sterile environment, and the presence of potent AMPs is essential to maintain its function.
Furthermore, some scorpion AMPs have been shown to have a dual role, contributing to both defense against pathogens and the subjugation of prey. frontiersin.org They can act synergistically with neurotoxins, increasing the permeability of cell membranes and facilitating the access of other toxins to their targets. csic.es This multifunctionality highlights the efficiency of scorpion venom as an integrated system.
The adaptive benefit of AMPs in venom is a subject of ongoing research. It is hypothesized that the evolution of potent AMPs has allowed scorpions to exploit a wide range of ecological niches and prey types. frontiersin.orgresearchgate.net The ability to combat infections, both within the venom gland and potentially from consuming contaminated prey, provides a significant survival advantage. frontiersin.orgresearchgate.net The continued discovery and characterization of AMPs like this compound from diverse scorpion species will undoubtedly provide further insights into the evolutionary strategies that have made scorpions such resilient and successful predators over hundreds of millions of years. mdpi.com
Defense Mechanisms Against Pathogens
As a key component of the scorpion's innate immune system, this compound functions as a potent weapon against invading microorganisms. plos.org Scorpion venom is not only used for subduing prey but also plays a crucial role in protecting the scorpion itself from infection, which can occur during feeding or when the venom gland is compromised. plos.orgfrontiersin.org AMPs like this compound are considered internal immune agents that protect the venom gland from microbial contamination. plos.org
The primary mechanism of action for this compound involves the disruption of microbial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged surfaces of bacterial membranes. scielo.br Following this initial binding, the peptide inserts itself into the lipid bilayer, leading to the formation of pores or channels. nih.gov This process permeabilizes the membrane, causing a loss of essential intracellular components and ultimately leading to cell death. nih.gov
This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. nih.govscienceopen.com Its efficacy is less pronounced against Gram-negative bacteria and it has not been shown to affect fungi like Candida albicans. nih.gov An important characteristic of this compound is its low hemolytic activity, meaning it has a limited ability to damage red blood cells, which distinguishes it from other venom peptides like Pandinin-2 that are highly hemolytic. nih.gov This selectivity for microbial cells over host cells is a critical feature for an effective host defense peptide.
The table below details the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, illustrating its potency and spectrum of activity.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µM | Reference |
|---|---|---|---|
| Enterococcus faecalis | Gram-positive | 1.3 | encyclopedia.pub |
| Staphylococcus aureus | Gram-positive | 2.6 | encyclopedia.pub |
| Bacillus subtilis | Gram-positive | 5.2 | encyclopedia.pub |
| Staphylococcus epidermidis | Gram-positive | 5.2 | encyclopedia.pub |
Symbiotic Relationships within Venom Gland Microbiome
The concept of a sterile venom gland has been challenged by recent research, which indicates the presence of distinct microbial communities within the venom-producing telson of scorpions. plos.orgresearchgate.net This emerging field of venom-microbiomics suggests that scorpions, like many other organisms, harbor symbiotic microbes within their tissues, including the venom apparatus. plos.orgresearchgate.net Studies have identified bacteria within the telson tissue of various scorpion species, including Hadrurus arizonensis and Smeringurus mesaensis. plos.org
A significant discovery in this area is the identification of an uncultured bacterium, designated Scorpion Group 1 (SG1), living as an endosymbiont within the epithelial cells of the venom glands of the scorpion Vaejovis smithi. nih.gov The presence of this bacterium in all tested individuals and within scorpion embryos suggests a stable, vertically transmitted symbiotic relationship. nih.gov
While the precise functions of these venom gland microbes are still under investigation, it is hypothesized that they may play roles in the host's biology, potentially even contributing to the chemical complexity of the venom itself. frontiersin.org This host-microbe homeostasis necessitates a sophisticated regulatory system to prevent the symbiotic bacteria from becoming pathogenic. Antimicrobial peptides are prime candidates for mediating this delicate balance. mdpi.comactascientific.com It is plausible that AMPs like this compound are not only deployed against external pathogens but are also constitutively expressed at low levels to manage and maintain the resident microbial community within the venom gland. This function would be analogous to the role AMPs play in maintaining gut homeostasis in other animals. mdpi.com By controlling the microbial population, this compound could help ensure the integrity and function of the venom gland, representing a crucial aspect of the scorpion's symbiotic and defense strategies. However, direct experimental evidence linking this compound specifically to the modulation of the venom gland's symbiotic microbiome is not yet available and remains an area for future research.
Future Research Directions and Emerging Applications in Research Tools
Elucidation of Broader Biological Roles (Beyond Antimicrobial)
While Pandinin-1 is known for its antimicrobial activity, the complex composition of scorpion venom suggests the potential for other biological functions among its components creative-proteomics.comchemrxiv.org. Future research could focus on identifying and characterizing non-antimicrobial roles of this compound. This might involve investigating its interactions with host cells and immune system components, or exploring effects on processes such as inflammation, cell signaling, or tissue regeneration, independent of direct microbial killing. Understanding these broader roles could reveal new therapeutic potentials or provide insights into the physiological effects of scorpion venom.
Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies
Detailed mechanistic studies of this compound's interactions require sophisticated model systems. Developing advanced in vitro models, such as complex co-culture systems or 3D tissue models, could provide a more accurate representation of physiological environments to study this compound's effects on different cell types and microbial communities mdpi.com. Furthermore, the creation and utilization of specific in vivo preclinical models are crucial for understanding its behavior and effects within a living organism mdpi.comnih.govnih.gov. This could involve genetically modified organisms or specialized animal models that mimic specific biological conditions or diseases, allowing for comprehensive analysis of this compound's distribution, metabolism, and interactions at a systemic level.
Integration with Nanotechnology for Targeted Delivery Systems (Conceptual, non-clinical)
The integration of this compound with nanotechnology presents a conceptual avenue for developing targeted delivery systems in research settings. Nanocarriers, such as liposomes, nanoparticles, or peptide hydrogels, can enhance the stability, solubility, and targeted delivery of therapeutic molecules nih.govjddtonline.infomdpi.comnih.gov. Conceptually, conjugating or encapsulating this compound within biocompatible nanomaterials could allow for its directed delivery to specific cell populations or tissues in research models, potentially reducing off-target effects and improving the efficiency of its interaction with biological targets nih.govmdpi.com. This approach remains in the conceptual and preclinical research phase, focusing on exploring the technical feasibility and potential benefits in controlled experimental systems, rather than clinical applications nih.govnih.gov.
Exploration as a Template for Novel Molecular Probes and Research Tools
This compound's structure and membrane-disrupting properties make it a promising template for designing novel molecular probes and research tools mdpi.compsu.edu.
Design of Fluorescently Labeled this compound for Membrane Studies
Fluorescent labeling is a powerful technique for studying the dynamics and interactions of biomolecules in real-time nih.govdbc.wroc.plresearchgate.net. Designing fluorescently labeled versions of this compound could enable detailed studies of its interaction with biological membranes, including tracking its binding, insertion, and potential pore formation in live cells or model membrane systems nih.govresearchgate.netresearchgate.netnih.gov. This would provide valuable insights into its mechanism of action and membrane-disrupting capabilities researchgate.net.
Application in Permeabilizing Agents for Cell Biology Research
This compound's ability to disrupt cell membranes suggests its potential application as a permeabilizing agent in cell biology research mdpi.comnih.gov. Controlled permeabilization of cell membranes is essential for various techniques, such as introducing molecules into cells, accessing intracellular components for staining or analysis, or studying transmembrane transport nih.govfrontiersin.org. This compound or its modified versions could be explored as alternatives to existing permeabilizing agents, potentially offering different permeabilization characteristics or specificity.
Addressing Gaps in Current Understanding
Despite existing research, several gaps in the understanding of this compound remain. These include a comprehensive understanding of its full spectrum of biological activities beyond antimicrobial effects, the precise molecular mechanisms underlying its interactions with different cell types, and its potential roles in the complex biological milieu of scorpion venom mdpi.comchemrxiv.org. Further research is needed to fully elucidate its structure-function relationships, particularly how its alpha-helical regions and flexible coil region contribute to its activity and specificity nih.govnih.gov. Addressing these gaps through systematic investigation will be crucial for unlocking the full potential of this compound as both a research tool and a potential lead compound for future applications mdpi.comyoutube.comyoutube.com.
Detailed Mechanisms of Action at Sub-Molecular Level
This compound is characterized as an alpha-helical polycationic peptide nih.govportlandpress.comnih.govscilit.comuniprot.org. Research indicates that its antimicrobial activity is primarily mediated through the disruption of bacterial cell membranes, involving the formation of pores uniprot.org. Structurally, this compound is composed of two distinct alpha-helices connected by a more flexible coil region nih.govportlandpress.comnih.govscilit.com. This structural arrangement differentiates it from other related peptides like Pandinin-2, which features a single alpha-helix nih.govportlandpress.comnih.govscilit.com.
At the sub-molecular level, the mechanism involves the interaction of this compound with the lipid bilayers of bacterial membranes researchgate.net. The peptide's polycationic nature facilitates electrostatic interactions with negatively charged components prevalent in bacterial membranes, such as those found in anionic phospholipids (B1166683) like POPG researchgate.net. These interactions are reported to be stronger with anionic membranes compared to neutral ones like POPC, leading to more rapid adhesion and stabilization of the peptide on the membrane surface researchgate.net. The binding and subsequent disruption of the membrane are key aspects of its mechanism uniprot.orgresearchgate.net.
Detailed research findings on this compound's antimicrobial activity highlight its effectiveness against a range of Gram-positive bacteria, while showing less activity against Gram-negative bacteria nih.govportlandpress.comnih.govscilit.com. For instance, studies have reported notable sensitivity against Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis mdpi.com. The minimum inhibitory concentrations (MICs) observed in one study were 1.3 µM for E. faecalis, 5.2 µM for B. subtilis, 2.6 µM for S. aureus, and 5.2 µM for S. epidermidis mdpi.com. This compound has also been noted for its minimal hemolytic activity, showing only low percentage hemolysis even at relatively high concentrations nih.govportlandpress.comnih.govscilit.commdpi.com.
Here is a summary of this compound's reported minimum inhibitory concentrations against specific bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (µM) | Source |
| Enterococcus faecalis | 1.3 | mdpi.com |
| Bacillus subtilis | 5.2 | mdpi.com |
| Staphylococcus aureus | 2.6 | mdpi.com |
| Staphylococcus epidermidis | 5.2 | mdpi.com |
Long-Term Stability and Degradation Pathways
Understanding the long-term stability and degradation pathways of peptide compounds like this compound is crucial for their potential application as research tools or therapeutic leads. In the broader context of pharmaceutical development, forced degradation studies are standard practice to assess the intrinsic stability of a molecule and identify potential degradation products and pathways ijpsjournal.comajpsonline.comresearchgate.net. These studies typically involve exposing the substance to various stress conditions, including elevated temperature, humidity, oxidation, and photolysis, as well as hydrolysis across a range of pH values ijpsjournal.comajpsonline.comresearchgate.netresearchgate.net.
Such studies aim to predict stability before long-term data is available, develop stability-indicating analytical methods, and understand how the molecule behaves under different environmental stresses ajpsonline.com. However, specific detailed research findings on the long-term stability or identified degradation pathways specifically for this compound were not found in the consulted literature. Research into the stability profile of this compound under various conditions would be necessary to fully understand its robustness and potential shelf life for research applications.
Ethical Considerations in Venom Research (General Academic Context)
Research involving animal venoms, including the isolation of compounds like this compound from scorpions, raises important ethical considerations. Historically, obtaining sufficient quantities of venom for research, particularly for the isolation of individual components, often required sampling a large number of specimens nih.gov. This practice can present ethical challenges related to animal welfare and the potential impact on wild populations, especially for species where large numbers are needed nih.gov.
Modern advancements in venomics and biotechnology are helping to address some of these concerns. Techniques such as transcriptomics and proteomics allow researchers to identify toxin sequences from venom glands with minimal animal material nih.goveuropa.eu. Subsequently, these peptides can potentially be produced through chemical synthesis or recombinant expression in laboratory settings, reducing the reliance on continuous venom collection from animals nih.goveuropa.eufrontiersin.org. These synthetic and recombinant methods can produce milligram amounts of single venom components, which is significant for research nih.gov.
Furthermore, the development of in vitro testing methods and the use of organoid systems derived from venom glands are emerging approaches that can minimize or refine the use of live animals in studying venom components and their mechanisms of action frontiersin.orgnih.gov. Ethical considerations also extend to the conservation of biodiversity, as understanding the vast diversity of venoms is intrinsically linked to the preservation of the venomous species themselves nih.gov. Adherence to ethical guidelines and regulations governing animal research is paramount in all stages of venom research.
Q & A
What is the structural basis of Pandinin-s antimicrobial activity, and how can researchers validate it experimentally?
Pandinin-1, an α-helical antimicrobial peptide derived from scorpion venom, exhibits activity against Gram-positive and Gram-negative bacteria. Its structure-function relationship can be investigated using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve its tertiary structure. Circular dichroism (CD) spectroscopy under varying pH and lipid environments can confirm α-helical stabilization upon membrane interaction. For validation, researchers should compare structural data with functional assays (e.g., membrane permeabilization via fluorescent dye leakage assays) .
How can researchers design experiments to assess this compound's mechanism of action against bacterial membranes?
A robust experimental design includes:
- Lipid vesicle models : Use synthetic liposomes mimicking bacterial membranes (e.g., phosphatidylglycerol-rich) to study pore formation.
- Kinetic assays : Measure time-dependent dye leakage or conductance changes in planar lipid bilayers.
- Imaging : Atomic force microscopy (AFM) or cryo-electron microscopy to visualize membrane disruption.
- Controls : Include scrambled-sequence peptides or inactive analogs to confirm specificity. Ensure reproducibility by adhering to standardized protocols for lipid preparation and peptide dilution .
What methodological challenges arise when testing this compound in vivo, and how can they be addressed?
In vivo studies face challenges such as peptide stability, toxicity, and pharmacokinetics. To address these:
- Stability assays : Perform serum stability tests using HPLC/MS to identify degradation products. Modify peptide termini (e.g., amidation) to enhance resistance.
- Toxicity screening : Use hemolysis assays (human RBCs) and mammalian cell viability assays (e.g., MTT).
- Dosage optimization : Conduct dose-response studies in animal models (e.g., murine infection models) with controls for immune response variability.
- Ethical compliance : Follow institutional guidelines for animal welfare and replicate experiments across multiple cohorts .
How should researchers resolve contradictions in reported efficacy data for this compound across studies?
Discrepancies may arise from variations in bacterial strains, peptide purity, or assay conditions. To reconcile contradictions:
- Standardize protocols : Adopt CLSI/MIC guidelines for broth microdilution assays.
- Cross-validate : Compare results using multiple assays (e.g., time-kill curves, biofilm inhibition).
- Metadata reporting : Document bacterial passage numbers, peptide synthesis methods (e.g., solid-phase vs. recombinant), and solvent systems used.
- Statistical rigor : Apply multivariate analysis to identify confounding variables (e.g., ionic strength, temperature) .
What advanced methodologies can elucidate this compound's synergy with conventional antibiotics?
Synergy studies require:
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICIs) for combinations with β-lactams or fluoroquinolones.
- Mechanistic profiling : Use transcriptomics (RNA-seq) or proteomics to identify pathways enhanced by this compound.
- In vivo validation : Test combinations in co-infection models with resistant pathogens.
- Data sharing : Publish raw interaction data in supplementary materials to facilitate meta-analyses .
How can researchers optimize this compound's stability for therapeutic applications without compromising activity?
Optimization strategies include:
- Sequence modification : Introduce D-amino acids or cyclization to reduce proteolytic degradation.
- Formulation testing : Encapsulate peptides in liposomes or nanoparticles for controlled release.
- Thermodynamic analysis : Use differential scanning calorimetry (DSC) to assess stability under physiological conditions.
- Activity retention : Validate modified peptides via minimum inhibitory concentration (MIC) assays against reference strains .
What are the key considerations for selecting target pathogens in this compound studies?
Prioritize pathogens with:
- Clinical relevance : Multidrug-resistant Staphylococcus aureus or Pseudomonas aeruginosa.
- Membrane composition : High anionic lipid content (e.g., cardiolipin) to exploit this compound's selectivity.
- Model accessibility : Use ATCC strains with well-characterized resistance profiles.
- Ethical alignment : Avoid hypervirulent strains without BSL-3/4 containment .
How can researchers evaluate the potential for bacterial resistance to this compound?
Assess resistance risk via:
- Serial passage experiments : Expose bacteria to sub-inhibitory peptide concentrations over 20–30 generations.
- Genomic analysis : Perform whole-genome sequencing to identify mutations in membrane biosynthesis genes.
- Fitness cost assays : Compare growth rates of resistant vs. wild-type strains in peptide-free media.
- Cross-resistance screening : Test susceptibility to other AMPs or antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
